3-Chloro-4-morpholinophenylboronic acid
Overview
Description
3-Chloro-4-morpholinophenylboronic acid is a useful research compound. Its molecular formula is C10H13BClNO3 and its molecular weight is 241.48 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-Chloro-4-morpholinophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . The compound plays a crucial role in this reaction, contributing to the formation of carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . It is also environmentally benign . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of the action of this compound is the successful formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for instance, requires exceptionally mild and functional group tolerant conditions . The stability of the compound also suggests that it may be resistant to various environmental factors, although more research is needed to confirm this.
Properties
IUPAC Name |
(3-chloro-4-morpholin-4-ylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYNSBCEZWQQEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCOCC2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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